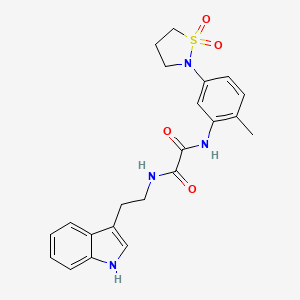

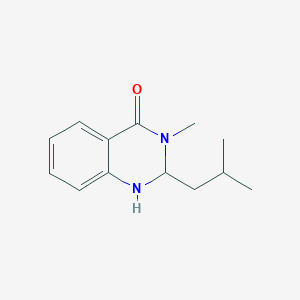

![molecular formula C28H28N2O7S2 B2738451 N-[(4-methoxyphenyl)methyl]-4-[4-[(4-methoxyphenyl)methylsulfamoyl]phenoxy]benzenesulfonamide CAS No. 440338-66-9](/img/structure/B2738451.png)

N-[(4-methoxyphenyl)methyl]-4-[4-[(4-methoxyphenyl)methylsulfamoyl]phenoxy]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). The presence of methoxy groups (-OCH3) and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) suggest that this compound may have unique chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of strong covalent bonds. The sulfonamide functional group would likely form a planar structure due to the sp2 hybridization of the sulfur atom .Chemical Reactions Analysis

Sulfonamides are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids. They can also undergo hydrolysis under acidic or alkaline conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the sulfonamide group, the methoxy groups, and the phenyl group would all influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Photodynamic Therapy Application

A study highlighted the synthesis and characterization of new compounds related to the chemical structure , emphasizing their application in photodynamic therapy for cancer treatment. The compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Inhibitors for Biological Processes

Another research effort synthesized a series of benzenesulfonamides, evaluating them as potent inhibitors of membrane-bound phospholipase A2. These compounds, particularly N-(phenylalkyl)piperidine derivatives, demonstrated significant inhibition of arachidonic acid liberation, showcasing potential in reducing myocardial infarction sizes in coronary occluded rats, indicating therapeutic potential for cardiovascular diseases (Oinuma et al., 1991).

Molecular Conformation and Assembly

Research on arylsulfonamide para-alkoxychalcones, closely related to the query compound, investigated the impact of a methylene group between the CH3 branch and the alkoxy O atom on molecular conformation and assembly. The study provided insights into the crystal packing stabilized by weak C-H...π and π-π interactions, offering a foundation for designing molecules with desired structural and functional properties (de Castro et al., 2013).

Nanofiltration Membrane Development

In the field of environmental engineering, novel sulfonated thin-film composite nanofiltration membranes were synthesized for the treatment of dye solutions, improving water flux and hydrophilicity. These membranes demonstrate the compound's utility in enhancing water permeation and dye rejection capabilities, contributing to advancements in water purification technologies (Liu et al., 2012).

Herbicide Metabolism and Selectivity

A pivotal study in agriculture examined the metabolism of chlorsulfuron, a herbicide, in crop plants. The ability of crops to metabolize chlorsulfuron to an inactive product was identified as a major factor in the herbicide's selectivity for small grains, highlighting the importance of understanding chemical interactions for agricultural advancements (Sweetser, Schow, & Hutchison, 1982).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-[4-[(4-methoxyphenyl)methylsulfamoyl]phenoxy]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O7S2/c1-35-23-7-3-21(4-8-23)19-29-38(31,32)27-15-11-25(12-16-27)37-26-13-17-28(18-14-26)39(33,34)30-20-22-5-9-24(36-2)10-6-22/h3-18,29-30H,19-20H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFUSQHDRSHEKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)NCC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-methoxyphenyl)methyl]-4-[4-[(4-methoxyphenyl)methylsulfamoyl]phenoxy]benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

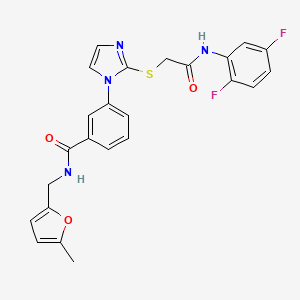

![2-((naphthalen-1-ylmethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2738371.png)

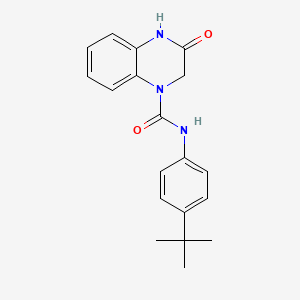

![1-(2-methoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2738373.png)

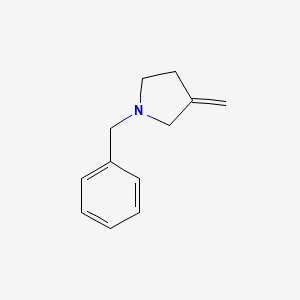

![3-(Methylsulfanyl)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine](/img/structure/B2738374.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2738376.png)

![7-(4-ethoxyphenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2738381.png)

![2-Phenyl-5-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2738385.png)

![1,3,2-Dioxaborolane, 2-[3-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2738387.png)

![N-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B2738391.png)